Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE
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Overview
Description
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE is a potent anticancer agent that can be specifically activated by the tumor microenvironment. This compound has shown efficacy in suppressing tumor growth in mice, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE involves multiple steps, including the coupling of amino acids and the attachment of the PAB-MMAE moiety. The reaction conditions typically involve the use of protecting groups, coupling reagents, and purification steps to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly at the amino acid residues, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying biological activities and properties .
Scientific Research Applications
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to suppress tumor growth.
Industry: Utilized in the development of targeted drug delivery systems and antibody-drug conjugates.
Mechanism of Action
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE exerts its effects by targeting specific molecular pathways within cancer cells. The compound is activated in the tumor microenvironment, leading to the release of the active drug MMAE. This drug disrupts microtubule dynamics, inhibiting cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAF: Another potent anticancer agent with a similar mechanism of action.
Mc-Alanyl-Alanyl-Asparagine-PAB-DM1: A compound used in antibody-drug conjugates for targeted cancer therapy.
Mc-Alanyl-Alanyl-Asparagine-PAB-DM4: Similar to DM1, used in targeted cancer treatments.
Uniqueness
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE is unique due to its specific activation in the tumor microenvironment, which enhances its selectivity and reduces off-target effects. This specificity makes it a valuable candidate for targeted cancer therapy .
Properties
Molecular Formula |
C67H101N11O16 |
---|---|
Molecular Weight |
1316.6 g/mol |
IUPAC Name |
[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C67H101N11O16/c1-15-40(6)58(50(92-13)36-55(83)77-34-22-25-49(77)60(93-14)41(7)61(85)70-42(8)59(84)46-23-18-16-19-24-46)75(11)66(90)56(38(2)3)74-65(89)57(39(4)5)76(12)67(91)94-37-45-27-29-47(30-28-45)72-64(88)48(35-51(68)79)73-63(87)44(10)71-62(86)43(9)69-52(80)26-20-17-21-33-78-53(81)31-32-54(78)82/h16,18-19,23-24,27-32,38-44,48-50,56-60,84H,15,17,20-22,25-26,33-37H2,1-14H3,(H2,68,79)(H,69,80)(H,70,85)(H,71,86)(H,72,88)(H,73,87)(H,74,89)/t40-,41+,42+,43-,44-,48-,49-,50+,56-,57-,58-,59+,60+/m0/s1 |
InChI Key |
AWJDDTWUHNATEN-NAMAUAOVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
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